1-(Pyridin-3-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGKOCARCUCUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600119 | |
| Record name | 1-(Pyridin-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60289-67-0 | |
| Record name | α-Ethyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60289-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Pathways
Targeted Synthesis of 1-(Pyridin-3-yl)propan-1-amine
The direct synthesis of this compound can be achieved through several reliable methods, each starting from readily available precursors.
Reductive Amination Strategies for Pyridine-3-carbaldehyde Derivatives
Reductive amination stands out as a common and efficient route for the synthesis of this compound. This one-pot reaction typically involves the condensation of pyridine-3-carbaldehyde with an amine source, such as ammonia (B1221849) or propylamine (B44156), to form an imine intermediate. vulcanchem.com This intermediate is then reduced in situ to the desired primary amine.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney Nickel. masterorganicchemistry.com The choice of reducing agent can be crucial for selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The reaction conditions, such as solvent and temperature, are optimized to ensure high yields.
A typical procedure involves mixing pyridine-2-carbaldehyde with propylamine in a solvent like methanol, often with an acid catalyst such as p-toluenesulfonic acid (TosOH) to facilitate imine formation. Subsequently, a reducing agent like sodium borohydride is added to produce the final product.
| Reactants | Catalyst/Reducing Agent | Solvent | Conditions | Product |
| Pyridine-3-carbaldehyde, Propylamine | p-Toluenesulfonic acid, Sodium Borohydride | Methanol | - | This compound |
| Pyridine-3-carbaldehyde, Ammonia | Palladium on Carbon (Pd/C), H₂ | Ethanol | Elevated temperature and pressure | This compound |
| Pyridine-3-carbaldehyde, Propylamine | Sodium Cyanoborohydride | Methanol | Room Temperature | This compound |
Nucleophilic Substitution Approaches on Pyridin-3-yl Propyl Halides
Another synthetic route involves the nucleophilic substitution of a halide on a pyridin-3-yl propyl halide with an amine source. This method typically begins with the conversion of 3-(pyridin-3-yl)propan-1-ol to a more reactive propyl halide, such as a bromide or chloride. This can be achieved using reagents like N-bromosuccinimide (NBS).
The resulting pyridin-3-yl propyl halide then undergoes amination, where it reacts with ammonia or a primary amine in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield this compound. The use of a base, such as potassium carbonate, can facilitate the reaction by neutralizing the hydrohalic acid byproduct.
| Starting Material | Reagent | Conditions | Intermediate |
| 3-(Pyridin-3-yl)propan-1-ol | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), 30°C | 3-(Pyridin-3-yl)propyl bromide |
| Intermediate | Reagent | Conditions | Product |
| 3-(Pyridin-3-yl)propyl bromide | Aqueous Ammonia | Dimethylformamide (DMF), 80°C | This compound |
Alkylation Reactions Involving Pyridine (B92270) and Propylamine Precursors
Direct C-H functionalization of the pyridine ring represents a more atom-economical approach, though it can be challenging due to the electron-deficient nature of pyridine. researchgate.netrsc.org These reactions often require a catalyst to activate the C-H bond. While direct C-H alkylation of pyridine at the 3-position is less common than at the 2- or 4-positions, specialized methods are being developed. researchgate.netsnnu.edu.cn
One strategy involves the use of a transient activator. For instance, a method for the C4-alkylation of pyridines utilizes a maleate-derived blocking group to direct a Minisci-type decarboxylative alkylation. nih.gov While this specific example targets the C4 position, the principle of using directing groups or transient activators could potentially be adapted for C3 functionalization.
Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomers
The synthesis of specific enantiomers of this compound is crucial for applications where chirality is a key factor, particularly in pharmaceuticals.
Enantioselective Catalysis in C-C Bond Formation
Enantioselective catalysis is a powerful tool for establishing the chiral center in this compound during its synthesis. This can be achieved through various catalytic methods, including asymmetric hydrogenation and additions to C=N bonds.
One approach involves the asymmetric reduction of a corresponding imine or enamine precursor using a chiral catalyst. vulcanchem.com For example, chiral phosphoric acid catalysts derived from (R)-BINOL have been shown to be effective in the reductive amination of ketones, achieving high enantiomeric excess (ee). Similarly, iridium-based catalysts have been successfully used for the enantioselective hydrogenation of related pyridinylpropanamine derivatives, yielding products with over 99% ee.
Another strategy is the enantioselective A3-coupling (alkyne-aldehyde-amine) reaction, which can produce chiral propargylic amines that can be subsequently reduced to the desired saturated amine. d-nb.info
| Precursor | Catalyst System | Product Configuration | Enantiomeric Excess (ee) |
| 1-(Pyridin-3-yl)propan-1-one and Ammonia | (R)-BINOL-phosphoric acid | Not specified | >90% |
| Prochiral enamine | Iridium-based catalyst | (S) | >99% |
| Pyridine-3-carbaldehyde, alkyne, amine | Copper(I) with Pyrinap ligands | (S) or (R) | High |
Diastereoselective Synthesis Approaches
Diastereoselective synthesis offers an alternative pathway to obtaining enantiomerically enriched this compound. This method involves the use of a chiral auxiliary that directs the formation of a specific diastereomer. The chiral auxiliary is later removed to yield the desired enantiopure product.
For instance, chiral auxiliaries like Evans oxazolidinones can be used to control the stereochemistry of alkylation reactions. smolecule.com In a related context, imines derived from chiral auxiliaries like (+)- and (-)-2-hydroxy-3-pinanone have been used in the enantioselective synthesis of related azabicyclic compounds. sci-hub.stresearchgate.net A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary is attached to the propylamine precursor prior to its reaction with a pyridine derivative.
Another approach is chiral resolution, where a racemic mixture of this compound is separated into its individual enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography techniques like Supercritical Fluid Chromatography (SFC). google.com
Chromatographic and Crystallization-Based Chiral Separation
The separation of enantiomers of chiral amines like this compound is crucial for investigating their stereospecific interactions in biological systems. mdpi.com High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary technique for achieving this separation. researchgate.net Cellulose-based CSPs have proven effective for the enantioselective separation of related chiral amines and their derivatives. researchgate.net The resolution of racemic mixtures can also be facilitated by derivatizing the amine, for instance, into N-protected forms, which can enhance the chiral recognition on the chromatographic column. google.com In some cases, crystallization of diastereomeric salts formed with a chiral resolving agent can be an effective method for separating the enantiomers.
Multi-Step Synthesis Design and Optimization
The synthesis of this compound can be approached through various multi-step sequences. A common and direct method involves the reduction of 3-propionylpyridine. This transformation can be achieved through catalytic hydrogenation or by using chemical reducing agents to convert the ketone to the amine. Another strategy involves the nucleophilic substitution of a halogenated pyridine, such as 3-bromopyridine, with an appropriate amine source. The optimization of these synthetic routes often focuses on maximizing yield and purity while ensuring regioselectivity. For related structures, asymmetric synthesis strategies are employed to obtain enantiomerically pure amines. These can involve the condensation of a pyridine aldehyde with a nitroalkane, followed by asymmetric reduction of the resulting imine intermediate using chiral catalysts. vulcanchem.com
Chemical Transformations and Derivatization Reactions
The presence of a primary amine and a pyridine ring makes this compound a versatile scaffold for a variety of chemical modifications.
Functionalization of the Amine Moiety
The primary amine group is a key site for derivatization. It can undergo a range of reactions, including acylation to form amides, and alkylation to produce secondary and tertiary amines. For instance, reaction with acyl chlorides or anhydrides will yield the corresponding N-acyl derivatives. The amine can also be converted into other functional groups; for example, oxidation can lead to the formation of nitriles or amides. Derivatization of the amine with reagents like phenyl isothiocyanate can be used to form phenylthiourea (B91264) derivatives, a technique also employed for analytical purposes. scribd.com These transformations are fundamental in creating diverse libraries of compounds for various applications.
Modifications of the Pyridine Ring System
The pyridine ring, being an electron-deficient aromatic system, can undergo specific modifications. mountainscholar.org Electrophilic aromatic substitution on the pyridine ring is possible, though the conditions need to be carefully controlled. vulcanchem.com Nucleophilic aromatic substitution can also be a viable strategy, particularly if the ring is activated with electron-withdrawing groups or a suitable leaving group is present. The nitrogen atom in the pyridine ring can be quaternized by reaction with alkyl halides, which alters the electronic properties of the ring and can influence its reactivity in subsequent steps.
Side-Chain Elaboration and Diversification
The propan-1-amine side chain offers opportunities for further chemical modification. The carbon atom attached to the pyridine ring is a benzylic-like position, and reactions at this site are influenced by the aromatic ring. pearson.com Oxidation of the side chain can occur under strong oxidizing conditions, potentially leading to the cleavage of the carbon-carbon bonds and formation of a carboxylic acid at the pyridine ring, provided there is at least one hydrogen on the benzylic carbon. libretexts.org The alkyl chain itself can be modified, although this is less common than reactions at the amine or the pyridine ring. For instance, variations in the length of the alkyl chain can be introduced during the initial synthesis to explore structure-activity relationships.
Sophisticated Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the proton and carbon framework and their interconnections can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of 1-(Pyridin-3-yl)propan-1-amine in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for both the pyridine (B92270) ring and the propan-1-amine side chain. The protons on the pyridine ring appear in the downfield aromatic region (δ 7.2-8.5 ppm) due to the deshielding effect of the aromatic system. The methine proton adjacent to the amine group is observed as a quartet around δ 3.1 ppm, while the methylene (B1212753) and methyl protons of the propane (B168953) chain are found in the upfield aliphatic region.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom. The carbons of the pyridine ring resonate at the lower field (δ 123-150 ppm). The carbon atom attached to the nitrogen of the amine group (C1) appears around δ 58.9 ppm, with the other aliphatic carbons appearing at higher fields.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Pyridine H-2 | 8.45–8.42 (m) | Multiplet | - |
| Pyridine C-2 | - | - | 149.2 (Assignment inferred) |
| Pyridine H-4 | 7.72–7.68 (m) | Multiplet | 123.7 |
| Pyridine C-4 | - | - | - |
| Pyridine H-5 | 7.28–7.25 (m) | Multiplet | 136.4 |
| Pyridine C-5 | - | - | - |
| Pyridine H-6 | 8.45–8.42 (m) | Multiplet | - |
| Pyridine C-6 | - | - | 149.2 (Assignment inferred) |
| C1 (Methine) | 3.12–3.08 (q) | q, J = 6.4 Hz | 58.9 |
| C2 (Methylene) | 1.82–1.75 (m) | Multiplet | 34.1 |
| C3 (Methyl) | 1.02–0.98 (t) | t, J = 7.2 Hz | 22.3 |
| Pyridine C-3 | - | - | 149.2 |
Data sourced from spectral analysis.
While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously assigning these signals by revealing through-bond correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the methine proton (C1-H) and the adjacent methylene protons (C2-H₂), and between the methylene protons and the terminal methyl protons (C3-H₃), confirming the propane chain's connectivity. It would also reveal couplings between the adjacent protons on the pyridine ring. ptfarm.plscience.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to. For instance, the proton signal at δ 3.12–3.08 ppm would correlate with the carbon signal at δ 58.9 ppm, definitively assigning them to the C1 methine group. nih.govptfarm.pl
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is invaluable for connecting different fragments of the molecule. For example, the methine proton (C1-H) would show a correlation to the pyridine C-3 carbon, establishing the connection point between the side chain and the aromatic ring. Correlations between the pyridine protons and various pyridine carbons would confirm their assignments. nih.govptfarm.pl
¹H NMR and ¹³C NMR Chemical Shift Analysis
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound (molecular formula C₈H₁₂N₂), HRMS would be expected to show a protonated molecular ion [M+H]⁺ with a very precise mass-to-charge ratio (m/z). Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer structural clues. The EI-MS spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 136.2. Key fragmentation includes the loss of an ammonia (B1221849) molecule (NH₃) to give a fragment at m/z 119.1. The most prominent peak, or base peak, often appears at m/z 93.0, which corresponds to the cleavage of the propane chain, resulting in a stable pyridinium (B92312) ion fragment. This alpha-cleavage is a characteristic fragmentation pathway for amines. libretexts.org
X-ray Crystallography for Definitive Solid-State Structure Determination
Currently, a search of publicly available crystallographic databases does not yield a solved crystal structure for this compound. ugr.es If a suitable single crystal were to be grown and analyzed, this method would unambiguously confirm the molecular connectivity and provide insight into intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, which dictate the crystal packing. rsc.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine appear as distinct bands in the region of 3350-3280 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3025 cm⁻¹. The characteristic stretches for the pyridine ring's C=C and C=N bonds are found at approximately 1605 and 1580 cm⁻¹. Bending modes for the CH₂ groups and C-N stretching vibrations also appear at their expected frequencies in the fingerprint region.
Table 2: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3350, 3280 | N–H asymmetric and symmetric stretches | Primary Amine |
| 3025 | C–H stretches | Aromatic (Pyridine) |
| 1605, 1580 | C=C / C=N stretches | Pyridine Ring |
| 1450 | CH₂ bending modes | Methylene |
| 1120 | C–N stretches | Amine |
Data recorded using a KBr pellet.
Raman Spectroscopy
Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. While specific experimental spectra for this exact compound are not widely published, analysis of structurally similar molecules, such as N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine and 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, provides significant insight into the expected spectral features. researchgate.netnih.gov
In research settings, the experimental Raman spectra are often complemented by theoretical calculations using Density Functional Theory (DFT), for instance, with the B3LYP method and a 6-31+G(d,p) basis set. researchgate.net This computational approach aids in the complete vibrational assignment of fundamental modes. researchgate.net Potential Energy Distribution (PED) analysis is also frequently executed to precisely assign the principal vibrational numbers. nih.gov Furthermore, techniques like inline Raman spectroscopy can be utilized in process analytical technology (PAT) for the real-time monitoring of chemical reactions, such as the formation of intermediates during synthesis.
Key vibrational modes expected for this compound would include characteristic stretches for the aromatic C-H bonds of the pyridine ring, the N-H stretches of the amine group, and the breathing mode of the pyridine ring itself.
Table 1: Characteristic Raman Shifts for this compound Functional Groups This table is representative and based on data from analogous compounds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Assignment |
| Aromatic C-H Stretch | 3050 - 3100 | Pyridine Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Propane Chain |
| N-H Stretch | 3300 - 3500 | Primary Amine |
| Pyridine Ring Breathing | 990 - 1050 | Pyridine Ring |
| C-N Stretch | 1100 - 1200 | Amine Group |
| C-H Bend (Out-of-plane) | 750 - 850 | Pyridine Ring |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can validate that the synthesized this compound corresponds to its theoretical atomic composition.
The molecular formula for this compound is C₈H₁₂N₂. nih.gov Based on this, the theoretical elemental composition can be calculated. In practice, the experimentally determined values ("found") are compared against these theoretical ("calculated") values. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and purity. This methodology is standard in the characterization of newly synthesized organic molecules. orientjchem.org
Table 2: Elemental Analysis Data for this compound (C₈H₁₂N₂)
| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |
| Carbon (C) | 70.55% | Value to be determined experimentally |
| Hydrogen (H) | 8.88% | Value to be determined experimentally |
| Nitrogen (N) | 20.57% | Value to be determined experimentally |
Chromatographic Methods for Purity Assessment and Quantitative Analysis in Complex Matrices
Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantitative analysis. Method development often focuses on achieving optimal separation from starting materials, by-products, and degradants.
For instance, a method for the closely related compound 1-pyridin-3-yl-ethylamine (B1303624) utilizes a Primesep 100 mixed-mode column. sielc.com The separation is achieved using an isocratic mobile phase of acetonitrile (B52724) and water with a sulfuric acid buffer, and detection is performed using a UV detector at 260 nm. sielc.com Another approach, used for the precursor 1-(3-Pyridyl)propan-1-one, employs a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com
Table 3: Example HPLC Conditions for Analysis of Pyridinyl Amines
| Parameter | Method 1 (Adapted from Ref. sielc.com) | Method 2 (Adapted from Ref. sielc.com) |
| Column | Primesep 100 (mixed-mode) | Newcrom R1 (reverse-phase) |
| Mobile Phase | Acetonitrile / Water (20/80) with 0.3% H₂SO₄ | Acetonitrile / Water with Phosphoric Acid |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 260 nm | UV (wavelength not specified) |
| Analysis Type | Isocratic | Reverse Phase (RP) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of mass spectrometry. etamu.edu For polar compounds containing primary amine groups, such as this compound, direct analysis by GC can be challenging due to poor volatility and potential interactions with the column, leading to peak tailing.
To overcome these issues, derivatization is a common strategy. The amine group is reacted with a reagent to form a more volatile and thermally stable derivative. For example, in the analysis of related cathinone (B1664624) compounds, trifluoroacetic anhydride (B1165640) (TFA) is used to create TFA derivatives that are more amenable to GC-MS analysis. researchgate.net The sample is first vaporized at high temperature and moved through the GC column by an inert carrier gas (e.g., helium or nitrogen) for separation before entering the mass spectrometer for detection and identification based on its mass-to-charge ratio and fragmentation pattern. etamu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection of trace quantities of this compound in complex matrices such as biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. measurlabs.com This technique couples the separation power of liquid chromatography with the analytical capabilities of two mass spectrometers in series. measurlabs.com
A typical LC-MS/MS workflow involves sample preparation, such as protein precipitation for blood samples, followed by injection into a UHPLC (Ultra High-Performance Liquid Chromatography) system. unipd.it The analyte is separated on the column and then ionized, commonly using an electrospray ionization (ESI) source in positive mode for amines. unipd.it The first mass spectrometer selects the protonated molecular ion of the analyte, which is then fragmented. The second mass spectrometer analyzes these fragments, providing a highly specific signature for confident identification and quantification, even at levels as low as nanograms per milliliter. unipd.itresearchgate.net Method validation typically includes establishing the limit of detection (LOD) and limit of quantification (LOQ). unipd.it
Comprehensive Biological Activity Profiling and Mechanistic Elucidation
In Vitro Pharmacological Screening against Diverse Biological Targets
While direct and extensive pharmacological data for 1-(Pyridin-3-yl)propan-1-amine is limited in public scientific literature, the activity of its structural analogues and derivatives provides significant insight into its potential biological roles. The position of the nitrogen atom within the pyridine (B92270) ring and substitutions on the propylamine (B44156) chain are critical determinants of target interaction and efficacy.
G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are crucial in signal transduction. nih.gov GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a notable drug target, particularly for type 2 diabetes, as its activation in pancreatic β-cells stimulates insulin (B600854) secretion.
Currently, there is no publicly available research that specifically details the modulatory activity of this compound on GPR40. The exploration of pyridinyl compounds as GPR40 modulators remains an area for potential future investigation.
Histamine (B1213489) receptors are a class of GPCRs that mediate the effects of histamine, a key player in allergic reactions and inflammation. The H1 receptor is a primary target for antihistamine drugs.
Direct studies on the interaction of this compound with histamine receptors are not prominent in the literature. However, the significance of the pyridine nitrogen's position is well-documented through studies of its isomers. For instance, 3-(Pyridin-2-yl)propan-1-amine is known to act as an inverse agonist at the histamine H1 receptor. Inverse agonism is a mechanism where a ligand binds to the same receptor as an agonist but elicits the opposite pharmacological response.
Positional isomerism significantly impacts receptor binding and subsequent biological effects. The electronic properties and hydrogen-bonding capabilities of the pyridine ring are altered when the nitrogen is moved from the 2-position to the 3-position, which would foreseeably lead to a different interaction profile with the H1 receptor. This highlights the importance of the specific isomeric form in designing compounds for targeted receptor interactions.
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone lysine (B10760008) residues. Its overexpression is linked to various cancers, making it a significant therapeutic target. salariuspharma.comnih.gov
While direct inhibitory data for this compound against LSD1 is not available, the structural motif is relevant in the development of LSD1 inhibitors. Research has shown the synthesis of N′-(1-phenylethylidene)-benzohydrazides, a novel class of reversible and specific LSD1 inhibitors. salariuspharma.com One such compound, (Z)-3-(Morpholinosulfonyl)-N′-(1-(pyridin-3-yl)ethylidene)benzohydrazide , was synthesized using 1-(pyridin-3-yl)ethanone, a precursor structurally similar to this compound. salariuspharma.com This indicates the utility of the pyridin-3-yl-ethyl scaffold in designing molecules that can fit into the LSD1 active site.
Table 1: LSD1 Inhibitory Activity of a Related Benzohydrazide Derivative
| Compound Name | Structure | Target | Activity (IC₅₀) |
|---|
This table presents data for a compound synthesized from a precursor related to this compound to show scaffold relevance.
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in disorders such as Alzheimer's disease, bipolar disorder, and cancer. nih.govsemanticscholar.org
The pyridin-3-yl-propylamine scaffold, closely related to this compound, has been successfully utilized as a building block for potent GSK-3β inhibitors. nih.gov In one study, 3-(Pyridin-3-yl)propan-1-amine (B1314493) was used to synthesize a series of oxazole-4-carboxamide (B1321646) derivatives. nih.gov These compounds were evaluated for their ability to inhibit GSK-3β, demonstrating that the pyridinyl moiety is a key feature for achieving high potency. The nitrogen of the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues like Lys85 in the enzyme's active site. nih.gov
Table 2: GSK-3β Inhibitory Activity of Derivatives Synthesized from a Related Amine
| Compound Name | Structure | Target | Activity (IC₅₀) |
|---|
This table shows data for a compound synthesized using a positional isomer of this compound, demonstrating the importance of the pyridin-3-yl-propylamine scaffold for GSK-3β inhibition.
The findings underscore the value of the pyridin-3-yl-propylamine framework as a foundational element in the rational design of specific and potent GSK-3β inhibitors. nih.gov
Enzyme Inhibition and Activation Assays
Kinase Inhibition Profiling (e.g., Monopolar Spindle 1, Aurora Kinases)
Derivatives of pyridinyl-propan-amine structures are being investigated for their potential as kinase inhibitors, which are critical targets in cancer therapy. Specifically, compounds related to this scaffold are being explored as potential inhibitors of kinases involved in cancer progression, such as Monopolar Spindle 1 (Mps1) and Aurora kinases. Mps1 (also known as TTK) is a crucial component of the spindle assembly checkpoint, and its inhibition is a therapeutic strategy for treating proliferative diseases like cancer. google.cominformahealthcare.com Similarly, Aurora kinases are a family of serine/threonine kinases that play essential roles in the control of the cell cycle and mitosis, making them attractive targets for anticancer drugs. acs.orgresearchgate.net
While direct inhibitory data for this compound on Mps1 and Aurora kinases is not prominently detailed in the available literature, related heterocyclic structures have demonstrated significant activity. For instance, pyrido[3,4-d]pyrimidine (B3350098) derivatives have been identified as selective Mps1 kinase inhibitors. mdpi.com Furthermore, various imidazo[4,5-b]pyridine and N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been developed as potent inhibitors of Aurora kinases. acs.orgnih.gov One such inhibitor, CCT137690, showed high potency with IC₅₀ values in the low nanomolar range for Aurora A, B, and C. acs.org This suggests that the broader pyridinyl-containing scaffold is a viable starting point for developing kinase inhibitors.
Phosphodiesterase (PDE) Isoform Specificity
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP. mdpi.com Different PDE families and isoforms are expressed in various tissues and play distinct physiological roles, making them important drug targets. mdpi.com The PDE4 family, which specifically hydrolyzes cAMP, is abundantly expressed in the brain and immune cells and is a target for treating inflammatory and neurological disorders. mdpi.com
Efforts to develop selective PDE inhibitors have explored related chemical structures. For example, research on Ibudilast, a non-selective PDE inhibitor with a pyrazolo[1,5-a]pyridine (B1195680) core, led to the development of derivatives with enhanced selectivity for PDE3 and PDE4 isoforms. researchgate.net Structure-activity relationship studies showed that specific modifications to the core structure could significantly enhance PDE4 inhibition. researchgate.net However, specific data on the inhibitory activity and isoform specificity of this compound against various PDEs were not found in the reviewed literature.
Deoxyribonuclease I (DNase I) Inhibition
Deoxyribonuclease I (DNase I) is an endonuclease that degrades DNA and is involved in processes like apoptosis. mdpi.compensoft.net Its inhibition can be a mechanism to protect DNA from degradation during cellular damage. pensoft.net
A study investigating new squaramide derivatives for DNase I inhibition synthesized and evaluated a compound closely related to this compound. Specifically, 3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione, which features a propan-2-yl moiety instead of a propan-1-yl group, was identified as a potent DNase I inhibitor. mdpi.comnih.gov This compound demonstrated significant inhibitory activity, proving more potent than the positive control, crystal violet. mdpi.comnih.gov The IC₅₀ value for this derivative was determined to be 48.04 ± 7.98 μM. mdpi.comnih.govresearchgate.net This finding highlights the potential of the (pyridin-3-yl)propan-amine scaffold as a foundation for designing effective DNase I inhibitors. mdpi.com
Table 1: DNase I Inhibition by a 1-(Pyridin-3-yl)propan-amine Derivative
| Compound | Target | IC₅₀ (μM) | Source(s) |
|---|
Cell-Based Assays for Functional Response Evaluation
Cell Viability and Proliferation Assays (e.g., Antiproliferative Activity against Cancer Cell Lines)
The pyridine heterocycle is a common framework in the design of molecules with biological activity, including antiproliferative effects against cancer. mdpi.com Numerous studies have evaluated the antiproliferative properties of various pyridine derivatives against different cancer cell lines.
For example, a series of N-(2,5-dimethylphenyl)-4-pyridin-3-ylpyrimidin-2-amine derivatives showed moderate cell growth inhibition against A549 (lung carcinoma) and MCF7 (breast cancer) cell lines at a 10 µM concentration. ijper.org Another study on 5-substituted pyrindine derivatives reported cytotoxic effects in the micromolar range against HeLa (cervical carcinoma) and A2058 (melanoma) cell lines, while showing no effect on normal human fibroblasts. nih.gov Similarly, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was evaluated against MV4-11 (leukemia), K562 (leukemia), and MCF-7 (breast cancer) cells, with the most potent compounds displaying low micromolar GI₅₀ values. mdpi.com
While these findings underscore the potential of the broader class of pyridine-containing compounds as antiproliferative agents, specific data on the effects of this compound on cancer cell viability and proliferation were not identified in the searched literature.
Signaling Pathway Modulation (e.g., Insulin Secretion, Glucose Homeostasis)
The regulation of glucose homeostasis is a complex process involving hormones like insulin and glucagon, secreted by the pancreas. nih.govfrontiersin.org Glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells is a critical physiological response to maintain normal blood glucose levels. frontiersin.org
The metabolic pathways within pancreatic islets are central to this regulation. Mitochondrial metabolism of pyruvate, in particular, is essential for regulating insulin secretion. nih.gov Glucagon, secreted by α-cells, counteracts insulin's effect by stimulating hepatic glucose production and plays a key role in maintaining glucose balance. nih.govjci.org
Research into compounds that can modulate these pathways is ongoing. For instance, studies on a related heterocyclic compound, 3-(1H-imidazol-1-yl)propan-1-amine, have suggested a role in lowering blood glucose levels through insulin secretion. snu.ac.kr However, direct evidence and detailed research findings on how this compound modulates insulin secretion or glucose homeostasis are not available in the provided search results.
Protein Geranylgeranylation Inhibition
Protein geranylgeranylation is a post-translational modification where a geranylgeranyl pyrophosphate group is attached to a cysteine residue of a target protein, often a small GTPase. This process is crucial for the proper localization and function of these proteins. Rab geranylgeranyl transferase (RGGT) is a key enzyme in this pathway and a potential therapeutic target. frontiersin.org
Research has indicated that derivatives of pyridin-propan-amine may possess inhibitory activity against this process. A study showed that certain derivatives of the positional isomer, 3-(Pyridin-2-yl)propan-1-amine, inhibited protein geranylgeranylation in HeLa cells. Additionally, phosphonocarboxylic acids derived from imidazo[1,2-a]pyridines have been identified as potent inhibitors of RGGT, disrupting the prenylation of Rab proteins. frontiersin.org These findings suggest that the pyridinyl-alkylamine scaffold could be a valuable structural motif for developing inhibitors of protein geranylgeranylation, although specific studies on this compound itself are needed to confirm this potential.
Antimicrobial Activity Assessment
The antimicrobial potential of pyridine-containing compounds has been an area of active research. Studies have explored the efficacy of these compounds against a variety of pathogenic microorganisms.
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination
Derivatives of pyridine amines have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, synthetic 1,3-bis(aryloxy)propan-2-amines, which share a structural relationship, have shown minimal inhibitory concentrations (MIC) ranging from 2.5 to 10 μg/ml against pathogens such as Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The similarity in MIC and minimal bactericidal concentration (MBC) values for these related compounds suggests a bactericidal mode of action. nih.gov
Some pyridine derivatives have been synthesized and evaluated for their antibacterial properties, showing good activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. mdpi.com In a study of thiourea (B124793) derivatives, which can be synthesized from amine precursors, compounds showed potent activity against Agrobacterium tumefaction, Proteus vulgaris, and Staphylococcus aureus with MIC values as low as 4.02, 8.94, and 4.03 µg/mL, respectively. researchgate.net
Table 1: Antibacterial Activity of Related Pyridine Derivatives
| Compound/Derivative Class | Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1,3-bis(aryloxy)propan-2-amines | Streptococcus pyogenes | 2.5 - 10 | nih.gov |
| 1,3-bis(aryloxy)propan-2-amines | Enterococcus faecalis | 2.5 - 10 | nih.gov |
| 1,3-bis(aryloxy)propan-2-amines | Staphylococcus aureus (including MRSA) | 2.5 - 10 | nih.gov |
| Thiourea derivative I | Agrobacterium tumefaction | 4.02 | researchgate.net |
| Thiourea derivative II | Agrobacterium tumefaction | 4.04 | researchgate.net |
| Thiourea derivative IV | Staphylococcus aureus | 4.03 | researchgate.net |
| Thiourea derivative V | Proteus vulgaris | 8.94 | researchgate.net |
Antifungal Efficacy against Pathogenic Fungi
The antifungal properties of pyridine-based compounds have also been investigated. Derivatives such as 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides have shown significant antifungal activity against pathogenic fungi when compared to standard drugs like fluconazole. researchgate.net Some pyridine derivatives have exhibited good antifungal activity against Aspergillus niger and Candida albicans. mdpi.com However, other related compounds, such as certain thiocarbamides, were found to be less active against A. niger and C. albicans compared to their antibacterial effects. orientjchem.org
Antiviral Activity against Human Pathogens (e.g., Enteroviruses)
Research into the antiviral effects of pyridine derivatives has shown promise. The enterovirus genus, which includes pathogens like EV-D68, EV-A71, and coxsackievirus B3, has been a target for such compounds. nih.gov Pocapavir, an investigational capsid inhibitor, has demonstrated activity against enteroviruses by preventing the virion from uncoating upon cell entry. chemsrc.com Studies on other pyridine-containing scaffolds have identified compounds with broad-spectrum activity against non-polio enteroviruses. nih.gov For example, fluoxetine, which contains a pyridine-like ring, has been shown to inhibit enterovirus replication by targeting the viral 2C protein in a stereospecific manner. acs.org
Antiprotozoal Activity (e.g., Trypanosoma cruzi)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health concern for which new treatments are sought. nih.govnih.gov Pyridine-based compounds have emerged as promising candidates. Azole inhibitors of sterol 14α-demethylase (CYP51), a key enzyme in T. cruzi, have proven effective. nih.gov X-ray crystallography studies of T. cruzi CYP51 in complex with pyridine derivatives have provided a structural basis for their potent and selective inhibitory activity. nih.gov These studies reveal that the pyridine nitrogen coordinates with the heme iron of the enzyme. nih.gov The specific interactions within the active site contribute to their high potency against the parasite. nih.gov
Molecular Mechanisms of Action
Understanding the molecular interactions between a compound and its biological target is crucial for elucidating its mechanism of action.
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)
The biological activity of pyridine-containing compounds is often attributed to their ability to interact with biomolecules through various non-covalent interactions. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions. smolecule.com The amine group can also form hydrogen bonds with biological targets. cymitquimica.com
Biochemical Pathway Interference
The interaction of small molecules with biological systems is often characterized by their ability to interfere with specific biochemical pathways. The compound this compound, by virtue of its chemical structure, possesses the potential to interact with various biological targets, thereby modulating their activity and influencing cellular processes. The pyridine ring is a common motif in medicinal chemistry, known for its ability to engage in hydrogen bonding via its nitrogen atom, which can be crucial for binding to druggable targets like enzymes and receptors. nih.gov This interaction capability is fundamental to how pyridine-containing compounds can interfere with metabolic or signaling pathways. nih.govmdpi.com
A significant example of pathway interference involving a derivative of this compound comes from structural biology studies on nitric oxide synthase (NOS). Nitric oxide is a critical signaling molecule produced by a family of enzymes, and its overproduction by the neuronal isoform (nNOS) has been implicated in various neurodegenerative disorders. proteopedia.orgescholarship.org Consequently, the selective inhibition of nNOS is a key therapeutic strategy. acs.org Research into novel nNOS inhibitors has led to the development of a highly potent and selective inhibitor, N-2-(2-(1H-imidazol-1-yl)pyrimidin-4-yl)ethyl-3-(pyridin-3-yl)propan-1-amine. proteopedia.org The X-ray crystal structure of this inhibitor in complex with the rat nNOS heme domain (PDB ID: 4D30) reveals how the 3-(pyridin-3-yl)propan-1-amine fragment contributes to binding within the enzyme's active site. proteopedia.orgacs.org This demonstrates that the scaffold of this compound can be incorporated into molecules designed to specifically interfere with the nitric oxide signaling pathway.
The design of this inhibitor was part of a strategy to create non-arginine mimetics with better pharmacokinetic profiles. proteopedia.orgacs.org The structural data shows that such inhibitors occupy a hydrophobic pocket adjacent to the substrate access channel, which contributes to their high potency and isoform selectivity. proteopedia.orgacs.org This specific interaction highlights a clear mechanism of biochemical interference, where a derivative of this compound blocks the function of a key enzyme.
Beyond this specific example, the broader class of pyridine-containing heterocyclic compounds has been shown to interfere with numerous other pathways. For instance, different pyridine-based drugs have been found to inhibit dehydrogenases or modulate critical signaling pathways like the Hedgehog pathway in cancer. nih.gov Other related structures, such as imidazo[1,2-a]pyridines, have been identified as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in the post-translational modification of proteins essential for vesicle trafficking. frontiersin.org These examples collectively underscore the potential for compounds built around a pyridine-amine core to function as modulators of diverse and critical biochemical pathways.
Table 1: Structural Data for nNOS in Complex with a this compound Derivative This table summarizes crystallographic data for a potent inhibitor containing the 3-(pyridin-3-yl)propan-1-amine moiety, illustrating a specific instance of biochemical pathway interference.
| PDB ID | Title | Organism | Resolution (Å) | Ligand (Inhibitor) |
|---|---|---|---|---|
| 4D30 | Structure of rat neuronal nitric oxide synthase heme domain in complex with inhibitor | Rattus norvegicus | 1.96 | N-2-(2-(1H-imidazol-1-yl)pyrimidin-4-yl)ethyl-3-(pyridin-3-yl)propan-1-amine proteopedia.org |
Target Deconvolution Strategies
Following the identification of a bioactive small molecule through phenotypic screening, a critical next step is the identification of its molecular target(s), a process known as target deconvolution or target identification. unige.chcreative-biolabs.com This is essential for understanding the molecule's mechanism of action and for further lead optimization. creative-biolabs.com For a compound like this compound, should it exhibit a desirable biological effect in a phenotypic assay, several established strategies could be employed to elucidate its direct binding partners. These strategies can be broadly categorized into genetic and proteomic approaches.
Genetic Approaches
Genetic methods perturb gene expression to infer which gene product is the target of a compound. The revolutionary CRISPR-Cas9 gene-editing technology is a central tool in this approach. oncodesign-services.com
CRISPR-Cas9 Screening: Genome-wide CRISPR screens can systematically knock out every gene in a population of cells. tandfonline.com If knocking out a specific gene confers resistance to the compound or phenocopies the compound's effect, it strongly suggests that the encoded protein is the target or a critical component of the target pathway. oncodesign-services.com Variants of this technique, such as CRISPR interference (CRISPRi) for gene knockdown or CRISPR activation (CRISPRa) for gene overexpression, can provide more nuanced insights that closely mimic the effects of small-molecule inhibitors or activators. tandfonline.com
Proteomic and Chemical Biology Approaches
These methods aim to physically isolate or identify the target protein based on its direct interaction with the small molecule.
Affinity Chromatography: This classic method involves chemically modifying the small molecule to immobilize it on a solid support, such as a bead. technologynetworks.com This "bait" is then incubated with a cell lysate. Proteins that bind to the molecule are captured and subsequently eluted and identified, typically by mass spectrometry. technologynetworks.comdrughunter.com
Stability-Based Proteomics: These label-free methods rely on the principle that a protein's stability changes upon ligand binding.
Cellular Thermal Shift Assay (CETSA): This technique assesses changes in the thermal stability of proteins in response to compound binding. Target proteins will typically denature and aggregate at a higher temperature in the presence of a stabilizing ligand. unige.ch
Drug Affinity Responsive Target Stability (DARTS): This method exploits the change in a protein's susceptibility to protease digestion when bound to a small molecule. The target protein becomes more resistant to cleavage by proteases and can be identified by analyzing protein levels after digestion. unige.chdrughunter.com
Cell Microarrays: This high-throughput technology involves screening a compound against thousands of individual human proteins expressed in an array format. Binding of a labeled version of the compound to a specific protein spot on the array directly identifies the target.
Table 2: Comparison of Common Target Deconvolution Strategies This table provides a summary of different methodologies that could be applied to identify the molecular target(s) of this compound.
| Strategy | Principle | Key Advantage | Key Limitation |
|---|---|---|---|
| CRISPR-Cas9 Screening | Genetic perturbation to link gene function to compound activity. oncodesign-services.comevotec.com | Unbiased, genome-wide, and performed in living cells. tandfonline.com | Indirect method; may identify pathway members rather than the direct target. |
| Affinity Chromatography | Immobilized compound pulls down binding partners from cell lysate. technologynetworks.com | Directly identifies binding proteins. | Requires chemical modification of the compound, which may alter its activity; can yield non-specific binders. drughunter.com |
| CETSA / TPP | Compound binding alters the thermal stability of the target protein. unige.ch | Label-free; can be performed in intact cells or lysates. | Not all protein-ligand interactions result in a significant thermal shift. |
| DARTS | Compound binding alters the proteolytic stability of the target protein. unige.chdrughunter.com | Label-free and does not require thermal denaturation. | Limited by the availability of suitable protease cleavage sites on the target protein. |
| Cell Microarray | Labeled compound is screened against an array of expressed proteins. | High-throughput and direct binding readout. | Limited to the proteins present in the library; requires compound labeling. |
Structure Activity Relationship Sar and Rational Drug Design
Systematic Variation of Substituents on the Pyridine (B92270) Ring
The electronic and steric properties of the pyridine ring in 1-(Pyridin-3-yl)propan-1-amine are pivotal for its interaction with biological targets. Altering substituents on this ring can significantly modulate its activity.
Comparative studies on analogous compounds have revealed that the introduction of different functional groups at various positions on the pyridine ring can lead to substantial changes in biological effects. For instance, the position of the nitrogen atom within the pyridine ring itself is a critical determinant of activity. Isomers such as 1-(pyridin-2-yl)propan-2-amine (B1317974) and 1-(pyridin-4-yl)propan-1-amine (B1320105) exhibit different electronic properties and hydrogen bonding capabilities, which in turn affect their binding to receptors and enzymes.
Research on related pyridine derivatives has provided further insights. In a series of pyrazolopyridine derivatives, substituting the pyridine ring at the C6 position with various groups demonstrated a clear impact on the inhibition of Rab geranylgeranyl transferase (RGGT). nih.govfrontiersin.org For example, halogen substituents at this position showed that activity decreased with increasing atomic size, suggesting a steric constraint within the binding pocket. nih.gov Furthermore, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, has been shown to enhance enzyme inhibition in some contexts by modulating the electronic properties of the pyridine ring. Conversely, electron-donating groups like methoxy (B1213986) have been found to increase the antimicrobial activity of certain pyridine-containing compounds, possibly by enhancing membrane permeability.
The following table summarizes the observed effects of various substituents on the pyridine ring of analogous compounds:
| Modification on Pyridine Ring | Observed Biological Effect |
| Methyl at C6 | Enhanced antimicrobial activity. |
| Ethoxy at C4 | Increased enzyme inhibition. |
| Trifluoromethyl at C3 | Improved blood-brain barrier penetration. |
| Halogen at C6 | Decreased activity with increasing atomic size. |
This table is generated based on data from analogous compounds and illustrates potential effects.
Modifications to the Propane (B168953) Chain Length and Branching
The three-carbon propane chain in this compound provides a flexible linker between the pyridine ring and the amine group. Modifications to its length and branching can significantly impact the compound's conformational flexibility and its ability to adopt an optimal orientation for binding to a biological target.
Studies on similar structures have shown that altering the chain length can affect biological activity. For example, shortening the chain to an ethylamine (B1201723) analog can reduce steric bulk, which may be beneficial or detrimental depending on the specific target. Conversely, extending the chain could allow for interactions with more distant residues in a binding pocket.
Branching on the propane chain also plays a critical role. For instance, the presence of a methyl group at the α-carbon (adjacent to the amine) or β-carbon can introduce chirality and create specific steric interactions that may enhance or diminish activity. The position of the amine group along the chain is also a key factor; for example, 1-(Pyridin-3-yl)propan-2-amine (B1309353) is a positional isomer with distinct biological properties compared to the parent compound.
Exploration of Different Amine Functionalities (Primary, Secondary, Tertiary)
The primary amine group of this compound is a key functional group, capable of acting as a hydrogen bond donor and a proton acceptor at physiological pH. Modifying this group to a secondary or tertiary amine can have profound effects on the compound's physicochemical properties and biological activity. davuniversity.orgncert.nic.inscienceready.com.au
Secondary amines, formed by replacing one of the hydrogen atoms of the primary amine with an alkyl or other group, can still act as hydrogen bond donors and acceptors. Tertiary amines, where both hydrogens are replaced, can only act as hydrogen bond acceptors. davuniversity.orgscienceready.com.au This change in hydrogen bonding capacity can dramatically alter the binding affinity and selectivity of the molecule for its target.
Furthermore, increasing the substitution on the amine group generally increases the lipophilicity of the compound. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes and the blood-brain barrier. For example, N,N-dimethylation in the antihistamine chlorpheniramine, a related pyridylamine, prolongs its half-life by reducing hepatic metabolism compared to its primary amine analog.
Stereochemical Influences on Biological Activity and Selectivity
The presence of a chiral center at the C1 position of the propane chain in this compound means that it can exist as two enantiomers, (R) and (S). Biological systems are inherently chiral, and as a result, these enantiomers can exhibit different pharmacological activities and selectivities.
It is common for one enantiomer to have a significantly higher affinity for a specific receptor or enzyme than the other. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more precise fit into the chiral binding site of the biological target. For example, studies on chiral pyridine-containing amines have demonstrated that (R)- and (S)-enantiomers can exhibit differential receptor binding.
The synthesis of enantiomerically pure forms of such compounds is therefore a critical aspect of drug development, as it can lead to drugs with improved efficacy and reduced side effects. For instance, in a series of constrained anabasine (B190304) analogs, the (R) and (S) isomers showed different potencies at nicotinic acetylcholine (B1216132) receptor subtypes. sci-hub.st
Design of Prodrugs and Bioisosteres
To improve the pharmacokinetic or pharmacodynamic properties of this compound, prodrug and bioisosteric replacement strategies can be employed.
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. google.comresearchgate.net For this compound, the primary amine group could be temporarily masked with a group that is later cleaved to release the active parent drug. This approach can be used to enhance oral bioavailability, increase solubility, or target the drug to specific tissues. For example, acylation of a hydroxamate group in a different compound was shown to be a viable prodrug strategy. acs.org
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. sci-hub.se The concept of bioisosteric replacement is a key strategy in medicinal chemistry to modulate the potency, selectivity, and metabolic profile of a lead compound. For this compound, the pyridine ring could potentially be replaced by other five- or six-membered heterocycles, such as thiophene (B33073) or a substituted phenyl ring, to explore different binding interactions. sci-hub.se Similarly, the primary amine could be replaced by other functional groups like a hydroxyl or a small amide to alter its hydrogen bonding properties and basicity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. tandfonline.com For this compound and its analogs, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. nih.gov
These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By correlating these descriptors with the observed biological activity of a series of compounds, a predictive model can be built.
For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used to analyze the steric and electrostatic fields around the molecules and relate them to their activity. researchgate.netimpactfactor.org Such models can provide valuable insights into the structural features that are important for activity and guide the design of new analogs with improved properties. tandfonline.com
Pharmacological Characterization and Preclinical Research Paradigms
Absorption, Distribution, Metabolism, and Excretion (ADME) Research
ADME studies are fundamental in drug discovery, helping to predict the viability of a compound as a therapeutic agent. These studies are often initiated with in vitro assays to assess a compound's potential for absorption and its metabolic fate.
To be orally bioavailable, a compound must be able to permeate the intestinal wall to enter the bloodstream. In vitro models, such as the Caco-2 cell line, are widely used to predict the intestinal permeability of drug candidates. dovepress.com These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier. dovepress.com Good permeability in a Caco-2 assay is often indicative of high oral absorption. acs.org Another common in vitro model is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses a compound's ability to diffuse across an artificial lipid membrane. nih.gov
While specific data for 1-(pyridin-3-yl)propan-1-amine is not available, studies on similar molecules, such as substituted pyrimidines and imidazo[1,2-a]-pyridines, demonstrate the application of these assays. For instance, select 2,4-disubstituted pyrimidines have shown good permeability and low efflux in Caco-2 assays, suggesting potential for oral bioavailability. acs.org Similarly, the permeability of various imidazo[1,2-a]-pyridine derivatives has been evaluated, with some showing permeability comparable to the highly permeable reference compound, caffeine. nih.gov
Table 1: In Vitro Permeability of Structurally Related Compounds
| Compound Class | Assay | Permeability Value (P_e) | Reference Compound |
| 2,4-Disubstituted Pyrimidines | Caco-2 | Good permeability, low efflux | Not specified |
| Imidazo[1,2-a]-pyridine derivative (compound 6) | PAMPA | 16.8 ± 3.5 × 10⁻⁶ cm/s | Caffeine (15.2 ± 3.0 × 10⁻⁶ cm/s) |
| Imidazo[1,2-a]-pyridine derivative (compound 15) | PAMPA | 7.89 ± 1.35 × 10⁻⁶ cm/s | Caffeine (15.2 ± 3.0 × 10⁻⁶ cm/s) |
| Imidazo[1,2-a]-pyridine derivative (compound 5) | PAMPA | 3.35 ± 0.40 × 10⁻⁶ cm/s | Caffeine (15.2 ± 3.0 × 10⁻⁶ cm/s) |
This table presents data for structurally related compounds to illustrate the application of in vitro permeability assays, as specific data for this compound is not available.
The metabolic stability of a compound is a critical determinant of its half-life and duration of action in the body. In vitro assays using liver microsomes or S9 fractions are standard methods for assessing metabolic stability. acs.org These preparations contain drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are responsible for the biotransformation of most drugs. acs.org
For pyridine-containing compounds, metabolism can be a significant factor affecting their pharmacokinetic profiles. For example, the introduction of electron-withdrawing groups like trifluoromethyl or halogen atoms can enhance metabolic stability. Research on quinoline-based PDE5 inhibitors, which share a heterocyclic core, has shown that microsomal stability can be improved through structural modifications. For instance, one such inhibitor demonstrated an improved in vitro microsomal half-life of 44.6 minutes. nih.gov Similarly, studies on 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives have highlighted the importance of metabolic stability, with some analogs showing remarkable stability in rat liver microsomes. researchgate.net
Table 2: Metabolic Stability of Structurally Related Compounds in Rat Liver Microsomes (RLM)
| Compound | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, mL/min/mg) |
| 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivative (L19) | 50.2 | 49.7 |
| 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivative (L11) | 13.1 | 190.4 |
| 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivative (L17) | 19.4 | 128.5 |
This table presents data for structurally related compounds to illustrate the assessment of metabolic stability, as specific data for this compound is not available. researchgate.net
In Vitro Permeability and Transport Studies
Pharmacokinetic (PK) Profiling
Pharmacokinetic studies characterize the time course of a drug's absorption, distribution, metabolism, and excretion in a living organism. These studies are crucial for determining the relationship between the dose, the concentration of the drug in the body, and its therapeutic effect.
Following administration, the concentration of a drug in biological fluids, such as plasma, is measured at various time points to generate a time-concentration profile. acs.org From this profile, key pharmacokinetic parameters like the maximum concentration (Cₘₐₓ), time to reach maximum concentration (Tₘₐₓ), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) can be calculated. nih.gov
While specific in vivo pharmacokinetic data for this compound is not publicly available, studies on related structures provide insight into the PK profiles of this class of compounds. For example, a study on a 2-morpholino, 6-(2-aminopyrimid-5-yl) pyrimidine (B1678525) derivative (compound 17) reported an oral bioavailability (%F) of 89% and an oral half-life of 77 minutes in rats. nih.gov
This compound possesses a chiral center, meaning it can exist as two enantiomers (R and S). It is well-established that enantiomers can exhibit different pharmacological and pharmacokinetic properties. Therefore, it is important to study the pharmacokinetics of each enantiomer individually.
A study on a structurally related compound, 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one, revealed significant enantioselective pharmacokinetics. google.com When the racemic mixture was administered to two different mammalian species, a substantially higher plasma concentration of the S-enantiomer was observed. google.com This finding underscores the importance of evaluating the enantiomers of chiral compounds separately, as one may be more active or have a more favorable pharmacokinetic profile than the other. google.com
Time-Concentration Profiles in Biological Fluids
Pharmacodynamic (PD) Evaluation
Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body, including its mechanism of action. This often involves identifying the molecular targets with which the drug interacts.
For compounds containing a pyridin-3-yl-amine moiety, a potential target is the nicotinic acetylcholine (B1216132) receptor (nAChR). figshare.com A study on constrained analogs of anabasine (B190304), which feature a 2-(pyridin-3-yl) moiety, demonstrated high affinity for the α4β2 nAChR subtype, with Ki values ranging from 0.5 to 15 nM. figshare.com Some of these compounds also showed affinity for the α7 receptor subtype. figshare.com Another study on piperidine-based ligands also highlighted the interaction with sigma-1 receptors. nih.gov
Furthermore, a derivative of 1-(pyridin-3-yl)propan-2-amine (B1309353) has been shown to inhibit deoxyribonuclease I (DNase I) with an IC₅₀ value of 48.04 ± 7.98 µM. mdpi.com These findings suggest that this compound and its analogs could potentially modulate the activity of various enzymes and receptors.
In Vitro and In Vivo Safety Pharmacology Screens (Excluding Specific Toxicity Data)
Comprehensive in vitro and in vivo safety pharmacology data for this compound are not extensively available in publicly accessible scientific literature. Safety pharmacology studies are a critical component of preclinical research, designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. These studies typically focus on the cardiovascular, central nervous, and respiratory systems to identify potential adverse effects before clinical trials.
While specific safety pharmacology screen results for this compound are not detailed, hazard identification information is available from safety data sheets for the compound and its positional isomers. This information provides a baseline understanding of its potential effects.
Hazard Identification of Pyridinylpropanamine Isomers
The position of the nitrogen atom in the pyridine (B92270) ring can influence the biological and toxicological properties of the molecule. The following table summarizes the GHS hazard statements for this compound and its related isomers, 3-(Pyridin-2-yl)propan-1-amine and 3-(Pyridin-4-yl)propan-1-amine.
| Compound Name | CAS Number | Molecular Formula | GHS Hazard Statements |
| This compound | 60289-67-0 | C₈H₁₂N₂ | Not fully documented in compiled sources. General hazards for pyridinylalkylamines include skin and eye irritation. chemicalbook.com |
| 3-(Pyridin-2-yl)propan-1-amine | 15583-16-1 | C₈H₁₂N₂ | Acts as an inverse agonist at the histamine (B1213489) H1 receptor. |
| 3-(Pyridin-3-yl)propan-1-amine (B1314493) | 41038-69-1 | C₈H₁₂N₂ | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. nih.gov |
| 3-(Pyridin-4-yl)propan-1-amine | 30532-36-6 | C₈H₁₂N₂ | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. nih.gov |
In Vitro and In Vivo Research Context
Compounds containing the pyridinylalkylamine scaffold are often investigated for their interactions with various receptors and enzymes. For instance, many pyridine-based compounds are ligands for nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central and peripheral nervous systems. frontiersin.orgmdpi.com The pharmacological activity at these receptors necessitates a thorough safety evaluation.
In Vitro Screens: In early drug discovery, panels of in vitro binding and functional assays are used to assess the selectivity of a compound and identify potential off-target interactions that could lead to adverse effects. A key assay in cardiovascular safety pharmacology is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, which assesses the risk of QT interval prolongation and potentially fatal cardiac arrhythmias. evotec.com While specific hERG data for this compound is not published, it is a critical screen for this class of compounds.
In Vivo Screens: In vivo safety pharmacology studies in animal models are designed to evaluate the integrated physiological response to a test compound. researchgate.netnih.gov These studies monitor parameters such as cardiovascular function (heart rate, blood pressure, ECG), respiratory function (respiratory rate, tidal volume), and central nervous system effects (behavioral changes, motor coordination). researchgate.netnih.gov For compounds targeting CNS receptors like nAChRs, a neurobehavioral assessment is particularly important. frontiersin.org
While detailed reports on the safety pharmacology of this compound are not available, the known hazards of its isomers highlight the potential for irritant effects and acute toxicity upon ingestion or inhalation. nih.govnih.gov Further investigation through standardized safety pharmacology screens would be required to fully characterize its preclinical safety profile.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For 1-(Pyridin-3-yl)propan-1-amine, DFT calculations can predict its reactivity and kinetic stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity; a smaller gap suggests higher reactivity.
While specific DFT studies solely on this compound are not extensively documented in publicly available literature, analysis of analogous structures, such as other pyridine (B92270) derivatives, provides a framework for understanding its electronic characteristics. For instance, DFT calculations on related pyridine-containing bioactive molecules have been used to determine their electronic and thermodynamic properties. These studies often employ hybrid functionals like B3LYP with a suitable basis set to map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, crucial for predicting non-covalent interactions. The nitrogen atom of the pyridine ring is typically an electron-rich area, making it a potential hydrogen bond acceptor.
Conformational Analysis and Energy Minimization
The flexibility of the propanamine side chain in this compound allows it to adopt various conformations, which can significantly influence its interaction with biological targets. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.
Computational models for the structural isomer, 1-(Pyridin-3-yl)propan-2-amine (B1309353), predict a dihedral angle of 112° between the pyridine ring and the propane (B168953) backbone, which minimizes steric hindrance. Similar computational approaches for 3-phenyl-1-(pyridin-2-yl)propan-1-amine (B6267627) suggest that the propan-1-amine chain tends to adopt a gauche conformation to reduce steric clashes. vulcanchem.com For this compound, energy minimization calculations, often performed using molecular mechanics force fields or DFT, are essential to predict the preferred spatial arrangement of the pyridine ring relative to the aminopropane group. These studies are critical for understanding how the molecule might present itself to a receptor binding site.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein receptor. This method is instrumental in structure-based drug design. The pyridine motif is a common feature in many approved drugs and investigational compounds, making its derivatives, including this compound, interesting candidates for docking studies against various protein targets. dovepress.com
Docking simulations involving pyridine-containing ligands have been successfully used to predict their binding modes and affinities for various targets, including kinases and G-protein coupled receptors. researchgate.net For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. The amine group in the side chain is a key hydrogen bond donor.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into the conformational stability and the dynamics of its interactions with its environment, such as a solvent or a biological membrane.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based approaches are pivotal in drug discovery, and a scaffold like this compound can be explored using either methodology.
In structure-based drug design , the three-dimensional structure of the biological target is known. Molecular docking and MD simulations, as described above, are central to this approach. The aim is to design or identify molecules that fit the binding site of the target with high affinity and selectivity. The pyridine ring is a versatile scaffold in this context due to its ability to engage in various types of interactions. tandfonline.com
In ligand-based drug design , the structural information of the target is not available. Instead, the design of new molecules is based on the knowledge of other molecules that bind to the target. A key technique in this approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies on pyridine derivatives have been conducted to correlate their physicochemical properties with their biological activities. researchgate.netresearchgate.net These models can then be used to predict the activity of new, untested compounds, including derivatives of this compound, thereby guiding the synthesis of more potent molecules.
Advanced Research Applications and Future Perspectives
Utilization as a Versatile Building Block in Complex Chemical Synthesis
The unique chemical architecture of 1-(Pyridin-3-yl)propan-1-amine, featuring both a nucleophilic amine and a pyridine (B92270) ring capable of various chemical transformations, establishes it as a valuable starting material or intermediate in the synthesis of more intricate molecules. Its utility is demonstrated in the construction of a variety of heterocyclic systems and substituted derivatives.
Researchers have employed this amine in multi-step syntheses to create a library of compounds for biological screening. The primary amine group readily undergoes reactions such as acylation, alkylation, and reductive amination, allowing for the introduction of diverse functional groups and the extension of the molecular framework. For instance, it serves as a precursor in the synthesis of complex heterocyclic compounds, where the pyridine nitrogen and the propan-1-amine moiety can be involved in cyclization reactions to form fused ring systems.
A notable application is in the synthesis of ligands for various biological targets. For example, derivatives of this compound have been used to create constrained analogues of naturally occurring nAChR ligands like anabasine (B190304). sci-hub.st These synthetic efforts aim to produce ligands with high affinity and selectivity for specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, which are implicated in a range of neurological disorders. sci-hub.st The synthesis of these complex bicyclic structures often involves the initial elaboration of the this compound scaffold. sci-hub.st
Development of Chemical Probes for Biological Studies
The inherent biological activity of molecules derived from the this compound scaffold makes it an attractive starting point for the development of chemical probes. These probes are essential tools for elucidating the roles of specific proteins and pathways in health and disease.
One area of interest is the development of probes to study neurotransmitter systems. Given the structural similarities of its derivatives to known bioactive compounds and their ability to cross the blood-brain barrier, this scaffold is being explored for creating probes that can interact with and report on the activity of receptors and enzymes in the central nervous system.
Furthermore, derivatives of this compound have been investigated for their ability to interact with enzymes like nitric oxide synthase (NOS). A complex derivative, N-(2-(2-(1H-imidazol-1-yl)pyrimidin-4-yl)ethyl)-3-(pyridin-3-yl)propan-1-amine, has been crystallized with the heme domain of rat neuronal nitric oxide synthase (nNOS), providing valuable structural insights into inhibitor binding. rcsb.org Such studies are crucial for designing more potent and selective inhibitors that can be used as chemical probes to study the function of nNOS in neurodegenerative disorders. rcsb.org
Potential for Therapeutic Agent Development in Specific Disease Areas
The this compound core is a key pharmacophore in a number of compounds being investigated for their therapeutic potential across various diseases.
Neurodegenerative Diseases: A significant area of research is the development of treatments for neurodegenerative disorders. This is largely based on the ability of derivatives to act as selective inhibitors of neuronal nitric oxide synthase (nNOS). rcsb.org Overproduction of nitric oxide by nNOS is linked to neuronal damage in conditions like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis. The development of potent and selective nNOS inhibitors based on the this compound scaffold is a promising therapeutic strategy. rcsb.org The ability of some of these compounds to penetrate the blood-brain barrier is a critical advantage for treating central nervous system disorders.
Cancer: The anti-cancer potential of this compound derivatives is also under investigation. Some studies have shown that certain derivatives can inhibit the growth of cancer cell lines. The mechanism of action is thought to involve the inhibition of key enzymes in cancer cell proliferation and survival. For example, its structural analogs are being explored as scaffolds for kinase inhibitors, a major class of anti-cancer drugs. vulcanchem.com
Antimicrobial Agents: Researchers have evaluated derivatives of this compound for their antimicrobial properties. Modifications to the pyridine ring and the amine group have led to compounds with activity against various bacterial and fungal strains. mdpi.comorientjchem.orgarabjchem.org The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens.
Below is a table summarizing the therapeutic potential of derivatives of this compound:
| Disease Area | Target/Mechanism | Example of Derivative Class |
| Neurodegenerative Diseases | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Substituted pyrimidines |
| Cancer | Kinase Inhibition | Pyridine-amine hybrids |
| Infectious Diseases | Inhibition of microbial growth | Thiourea (B124793) and oxadiazole derivatives |
Future Directions in Synthetic Methodology Development
While the classical synthesis of this compound often involves the reduction of 3-propionylpyridine, current research is focused on developing more advanced and efficient synthetic methodologies. A key area of development is in asymmetric synthesis, which is crucial as the biological activity of chiral amines is often enantiomer-dependent.
Recent advancements include the use of chiral auxiliaries and catalysts to achieve high enantiomeric excess. vulcanchem.com For example, asymmetric reduction of imine precursors using chiral catalysts like those based on Corey-Bakshi-Shibata (CBS) reagents can yield specific enantiomers of this compound and its analogs. vulcanchem.com Another approach is dynamic kinetic resolution, which can provide high yields of the desired enantiomer from a racemic starting material.
Future research in this area will likely focus on the development of more robust and scalable catalytic systems for the enantioselective synthesis of this and related chiral amines. The use of organocatalysis and biocatalysis are also promising avenues for greener and more efficient synthetic routes. sigmaaldrich.comrsc.org
Emerging Applications in Materials Science or Catalysis
The chemical properties of this compound and its derivatives also lend themselves to applications beyond medicinal chemistry, particularly in the fields of materials science and catalysis.
The pyridine nitrogen and the amine group are excellent coordinating sites for metal ions, making this compound and its derivatives useful as ligands in coordination chemistry. These metal complexes have potential applications in catalysis. For instance, chiral ligands derived from pyridinylalkylamines can be used to create asymmetric catalysts for a variety of chemical transformations. thieme-connect.com
In materials science, the ability of this scaffold to act as a linker molecule is being explored in the context of metal-organic frameworks (MOFs). vulcanchem.com MOFs are porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The geometry and functionality of the this compound linker can be tailored to control the structure and properties of the resulting MOF. vulcanchem.com
| Application Area | Role of this compound | Potential Use |
| Catalysis | Ligand for metal complexes | Asymmetric synthesis |
| Materials Science | Linker molecule | Metal-Organic Frameworks (MOFs) for gas storage |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Pyridin-3-yl)propan-1-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridine derivatives and alkyl amines. For example, 3-chloropyridine can react with propan-1-amine in ethanol under reflux (60–80°C) using potassium carbonate as a base to neutralize HCl byproducts . Optimization includes:
- Catalysts : Palladium or copper catalysts enhance yield in coupling reactions (e.g., 67% yield achieved using Pd(PPh₃)₂Cl₂/CuI in alkyne amination) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while toluene minimizes side reactions .
- Analytical Validation : Monitor reaction progress via HPLC and confirm purity using ¹H/¹³C NMR (e.g., δ 1.45 ppm for CH₂NH₂ in CDCl₃) .
Q. How does the structural configuration of this compound influence its basicity and solubility?
- Methodological Answer : The pyridine ring (pKa ~5.2) and primary amine (pKa ~10.6) create pH-dependent solubility. Basicity is modulated by:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) reduce amine basicity, while methyl groups enhance lipophilicity (logP = 1.2) .
- Solubility Profiling : Aqueous solubility decreases at pH > 7 due to deprotonation; use buffered solutions (pH 4–6) for biological assays .
Q. What standard analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Mass Spectrometry (MS) : ESI-MS (m/z 137.1 [M+H]⁺) confirms molecular weight .
- Infrared Spectroscopy (IR) : N-H stretching at 3300–3500 cm⁻¹ and pyridine ring vibrations at 1600 cm⁻¹ .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities with retention times <5% variance .
Advanced Research Questions
Q. How do structural modifications to the pyridine ring or amine chain impact biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Comparative SAR data from analogues reveal:
| Modification | Biological Effect | Source |
|---|---|---|
| Methyl at pyridine C6 | Enhanced antimicrobial activity (MIC = 8 µg/mL) | |
| Ethoxy at C4 | 2-fold increase in enzyme inhibition (IC₅₀ = 12 µM) | |
| Trifluoromethyl at C3 | Improved blood-brain barrier permeability |
- Design Strategy : Introduce substituents at C3/C5 to balance hydrophobicity and target engagement .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroactive effects)?
- Methodological Answer : Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use CLSI guidelines for MIC determinations and validate via orthogonal methods (e.g., time-kill curves) .
- Enantiomeric Purity : Chiral HPLC separates R/S enantiomers, as stereochemistry affects neurotransmitter receptor binding (e.g., 10-fold difference in dopamine receptor affinity) .
- Metabolite Screening : LC-MS/MS identifies bioactive metabolites (e.g., N-oxides) that may contribute to off-target effects .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?
- Methodological Answer : Asymmetric synthesis via:
- Chiral Auxiliaries : Use (R)-BINOL-phosphoric acid catalysts for >90% enantiomeric excess (ee) in reductive amination .
- Dynamic Kinetic Resolution : Palladium-catalyzed coupling with chiral ligands (e.g., Josiphos) achieves 85% ee .
- Analytical Confirmation : Polarimetry ([α]D²⁵ = +15.3°) and chiral GC (β-cyclodextrin column) validate configuration .
Q. What strategies optimize multi-step synthesis scalability while minimizing hazardous intermediates?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce reaction time (2 hours vs. 12 hours batch) and improve safety for exothermic steps .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity (LD₅₀ > 2000 mg/kg) .
- In Situ Monitoring : PAT tools (e.g., FTIR probes) track intermediate formation and enable real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
